molecular formula C26H26ClN3O3 B244340 N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide

Cat. No. B244340
M. Wt: 464 g/mol
InChI Key: ZBTWYPZBTBNMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a diagnostic tool in medical imaging.

Mechanism of Action

The mechanism of action of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide in lab experiments is its high potency and specificity. It can be used in small concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide. One potential area of interest is its use in combination with other drugs or therapies for the treatment of cancer and other diseases. It may also be studied for its potential use in targeted drug delivery and medical imaging. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide involves several steps, including the reaction of 3-chloro-4-nitroaniline with 2-methoxybenzoic acid to produce 3-chloro-4-(2-methoxybenzoic acid)aniline. This compound is then reacted with N-(2-methylbenzoyl)piperazine to produce the final product.

properties

Molecular Formula

C26H26ClN3O3

Molecular Weight

464 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C26H26ClN3O3/c1-18-7-3-4-8-20(18)26(32)30-15-13-29(14-16-30)23-12-11-19(17-22(23)27)28-25(31)21-9-5-6-10-24(21)33-2/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

ZBTWYPZBTBNMFK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.